Sulfamic acid isopropyl ester
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H9NO3S |
|---|---|
Molecular Weight |
139.18 g/mol |
IUPAC Name |
propan-2-yl sulfamate |
InChI |
InChI=1S/C3H9NO3S/c1-3(2)7-8(4,5)6/h3H,1-2H3,(H2,4,5,6) |
InChI Key |
ULCGRQKYGXIIIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OS(=O)(=O)N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques for Sulfamic Acid Isopropyl Ester
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of sulfamic acid isopropyl ester in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom in the molecule.
In the ¹H NMR spectrum, the isopropyl group gives rise to two characteristic signals: a doublet for the six equivalent methyl protons (Hγ) and a septet for the methine proton (Hβ). The chemical shift of the methine proton is significantly influenced by the adjacent oxygen atom. The protons of the sulfamate (B1201201) group (NH₂) typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for the methyl and methine carbons of the isopropyl group. The chemical shifts are indicative of their bonding environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Isopropyl -CH₃ | ~1.3 | ~22 |
| Isopropyl -CH | ~4.8 | ~75 |
To unequivocally assign all proton and carbon signals and to probe through-bond and through-space correlations, a suite of multi-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, a cross-peak between the methine proton and the methyl protons of the isopropyl group would be expected, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would show a correlation between the isopropyl methine proton and its corresponding carbon, as well as between the methyl protons and their carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying the connection between the isopropyl group and the sulfamate moiety, for instance, by observing a correlation from the isopropyl methine proton to the sulfur-bound oxygen (if a suitable isotope were present) or through other potential long-range couplings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space proximity of protons. In a molecule like this compound, NOESY can provide insights into the preferred conformation of the isopropyl group relative to the sulfamate portion of the molecule.
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of this compound in its solid forms, including crystalline and amorphous states. aip.orgaip.org Unlike solution-state NMR, ssNMR provides information about the local environment of nuclei in the solid lattice, including internuclear distances and molecular packing. aip.org
For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative. Cross-polarization magic-angle spinning (CP-MAS) experiments can enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. aip.org These experiments can reveal the presence of different polymorphs or amorphous content by identifying variations in chemical shifts and line widths. aip.orgaip.org Furthermore, ssNMR can be used to study the dynamics of the isopropyl group and the sulfamate moiety in the solid state.
Vibrational Spectroscopy (FTIR, Raman) for Molecular Interactions and Hydrogen Bonding Networks
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and intermolecular interactions, such as hydrogen bonding, in this compound. researchgate.netsapub.org
The FTIR and Raman spectra are expected to show characteristic bands for the N-H, C-H, S=O, and S-O bonds. The positions and shapes of the N-H stretching bands can provide insights into the extent and nature of hydrogen bonding involving the sulfamate group. researchgate.net
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Spectroscopy |
|---|---|---|
| N-H stretch | 3200-3400 | FTIR, Raman |
| C-H stretch (isopropyl) | 2850-3000 | FTIR, Raman |
| S=O stretch (asymmetric) | 1350-1400 | FTIR, Raman |
| S=O stretch (symmetric) | 1150-1200 | FTIR, Raman |
| S-O stretch | 950-1050 | FTIR, Raman |
In situ FTIR and Raman spectroscopy are powerful process analytical technologies (PAT) for real-time monitoring of the synthesis of this compound. mdpi.comspectroscopyonline.comresearchgate.net For example, in an esterification reaction to produce the compound, the disappearance of the O-H band of the alcohol precursor and the appearance of the characteristic ester bands can be tracked over time to determine reaction kinetics and endpoint. mdpi.comresearchgate.net This allows for precise control over reaction conditions to optimize yield and purity. spectroscopyonline.com
Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. researchgate.netnih.gov Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used.
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern is highly informative. Common fragmentation pathways for esters include the loss of the alkoxy group or rearrangements. For sulfonate esters, which are structurally similar, fragmentation often involves cleavage of the S-O bond. researchgate.netnih.gov
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Identity |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - OCH(CH₃)₂]⁺ | Loss of the isopropoxy radical |
| [M - CH(CH₃)₂]⁺ | Loss of the isopropyl radical |
| [SO₂NH₂]⁺ | Sulfamoyl cation |
Tandem mass spectrometry (MS/MS) provides more detailed structural information by isolating a specific ion (e.g., the molecular ion) and subjecting it to further fragmentation. acs.orgnih.gov This technique can help to distinguish between isomers and to elucidate complex fragmentation mechanisms. acs.org For this compound, MS/MS can be used to confirm the connectivity of the isopropyl group to the sulfamate moiety by observing the fragmentation of the molecular ion into specific daughter ions.
Isotopic labeling, where one or more atoms in the molecule are replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N, or ¹⁸O), is a powerful tool for elucidating reaction mechanisms and fragmentation pathways in mass spectrometry. numberanalytics.comresearchgate.netwikipedia.org For instance, by synthesizing this compound with an ¹⁸O label in the sulfamate group, the fragmentation pathway involving the S-O bond can be definitively established by observing the mass shift in the corresponding fragment ions. researchgate.net Similarly, deuterium (B1214612) labeling of the isopropyl group can help to understand rearrangement processes that may occur during fragmentation. numberanalytics.com
High-Resolution Mass Spectrometry for Empirical Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS provides the necessary precision to distinguish its empirical formula from other potential structures with the same nominal mass.
The molecular formula for this compound is C₃H₉NO₃S. axios-research.com HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, measures the experimental mass of the protonated molecule, [M+H]⁺. This experimental value is then compared to the theoretical exact mass calculated from the monoisotopic masses of the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁴N, ¹⁶O, and ³²S). A match within a narrow mass tolerance window (typically < 5 ppm) provides high confidence in the assigned empirical formula. While direct HRMS data for this compound is not widely published, the technique is routinely applied to related polar molecules and sulfamic acid derivatives for characterization and quantification in various matrices. google.comnih.govscispace.com
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₃H₉NO₃S axios-research.com |
| Theoretical Monoisotopic Mass | 139.0298 u |
| Theoretical Mass of [M+H]⁺ | 140.0376 u |
| Typical Mass Accuracy Requirement | < 5 ppm |
X-ray Crystallography for Crystalline Structure Analysis of this compound Derivatives and Adducts
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline state. While a crystal structure for the simple this compound is not prominently featured in scientific literature, the technique is extensively applied to its more complex derivatives and adducts to elucidate precise structural information, including bond lengths, bond angles, and stereochemistry.
Research on sulfamate ester derivatives frequently employs single-crystal X-ray diffraction to confirm molecular structures. For instance, in the functionalization of complex natural products, the relative stereochemistry of a betulinic acid derivative incorporating a sulfamate ester was unambiguously confirmed by single-crystal X-ray diffraction. nih.gov Similarly, the molecular structures of a series of benzylidene acrylate (B77674) derivatives, synthesized using a silica-bonded sulfamic acid catalyst, were definitively supported by single-crystal X-ray crystallographic analysis. doi.org This technique is also crucial for understanding how these molecules interact with biological targets. The analysis of adducts, such as those between platinum-based drugs and proteins like lysozyme, has been successfully characterized using X-ray diffraction, providing insights into specific binding sites, a methodology directly applicable to studying adducts of sulfamate esters. nih.gov
Table 2: Examples of X-ray Crystallography in the Analysis of Sulfamate Derivatives
| Compound Class | Specific Example/Finding | Reference |
|---|---|---|
| Complex Derivative | Confirmed the relative stereochemistry of a xanthate ester product derived from a betulinic acid sulfamate ester. | nih.gov |
| Synthetic Derivative | Validated the molecular structures of various benzylidene acrylate compounds. | doi.org |
| Biological Adduct | Determined the selective platination site on a protein, demonstrating the capability of the technique for analyzing drug-target adducts. | nih.gov |
Computational Spectroscopy for Validation and Prediction of Experimental Data
Computational spectroscopy, particularly methods based on Density Functional Theory (DFT), serves as a powerful complementary tool to experimental analysis. acs.org It allows for the prediction of various spectroscopic properties of this compound and its analogs, aiding in the interpretation and validation of experimental data from techniques like infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectroscopy. ufms.br
The process involves creating a theoretical model of the molecule and performing calculations to predict its properties. For example, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra to assign specific absorption bands to corresponding molecular vibrations, such as N-H, S=O, and C-O stretches. ufms.br DFT calculations using specific functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) can simulate electronic absorption spectra, helping to correlate observed UV-Vis absorption maxima with specific electronic transitions within the molecule. ufms.br Furthermore, these computational methods can be used to explore conformational landscapes, calculate NMR chemical shifts, and investigate reaction mechanisms, providing a deeper understanding of the molecule's chemical behavior. doi.orgacs.org
Table 3: Application of Computational Spectroscopy to Sulfamate Esters and Related Compounds
| Computational Method | Predicted Property | Purpose | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Vibrational Frequencies | Assignment and validation of experimental FT-IR spectral bands. | ufms.br |
| DFT | Electronic Absorption Spectra | Correlation of theoretical absorption maxima with experimental UV-Visible data. | ufms.br |
| DFT | Molecular Geometry/Energy | Gaining insight into electronic interactions and influences on molecular geometry. | doi.orgacs.org |
| Natural Bond Orbital (NBO) Analysis | Charge Distribution | Understanding the electrochemical stability and reactivity of derivatives. | acs.org |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Betulinic acid |
| Benzylidene acrylate |
| 3-isopropylamino-1-propanesulfonic acid |
| Topiramate (B1683207) |
| EMATE |
| Cisplatin |
Computational Chemistry and Theoretical Investigations of Sulfamic Acid Isopropyl Ester
Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of sulfamic acid isopropyl ester at the electronic level. These methods provide a detailed picture of electron distribution, orbital interactions, and the nature of chemical bonds within the molecule.
Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic structure and reactivity of sulfamic acid derivatives. ufms.br DFT methods, such as the B3LYP functional, are frequently employed to calculate a variety of molecular properties. These calculations can determine the molecular electrostatic potential (MEPS) and frontier molecular orbitals (FMOs), which are crucial for identifying the molecule's reactive sites. ufms.brnih.gov For instance, the charge distribution calculated via DFT can be used to predict the molecule's reactivity and how it will interact with other chemical species.
DFT studies have been instrumental in exploring the acid-dissociation constants (pKa) of various N-substituted sulfamic acids by analyzing their gas-phase acidities and solvation energies. sharif.eduresearchgate.net Furthermore, DFT has been applied to model the mechanisms of chemical reactions, such as the esterification of sulfonic acids, providing detailed energy profiles for different reaction pathways. nih.gov The insights gained from DFT calculations, including predictions of bond lengths, bond angles, and vibrational frequencies, can be cross-validated with experimental spectroscopic data to confirm molecular structures.
Table 1: Representative DFT-Calculated Properties for Sulfamic Acid Derivatives
| Property | Methodology | Finding | Application |
|---|---|---|---|
| Acidity (pKa) | DFT B3LYP/6-31++G(d,p) | Calculation of relative pKa values for N-alkyl and N-cycloalkyl sulfamic acids in gas and aqueous media. sharif.eduresearchgate.net | Predicting the acidic strength of sulfamic acid derivatives. |
| Electronic Structure | DFT B3LYP/6-311++G(d,p) | Analysis of HOMO-LUMO energy gaps, molecular electrostatic potential, and Mulliken atomic charges. ufms.br | Understanding charge density, reactive sites, and electronic transitions. ufms.brchemicalpapers.com |
| Reaction Mechanism | DFT B3LYP/aug-cc-pVTZ | Modeling of esterification pathways (SN1 vs. SN2), including transition states and intermediates. nih.gov | Elucidating the feasibility and energetics of chemical transformations. |
For higher accuracy in energetic and geometric predictions, ab initio methods are employed. Self-consistent field (SCF) Hartree-Fock calculations have been performed on a series of sulfamates, including isopropyl sulfamate (B1201201), to determine molecular geometries, rotational barriers, and potential-derived point charges. capes.gov.brdntb.gov.ua These calculations often utilize basis sets such as 4-31G(SN)//3-21G(SN), where d functions are included on sulfur and nitrogen atoms to better describe the electronic environment. capes.gov.br
Studies have shown that while the nonzwitterionic form of sulfamic acid is predicted to be more stable in the gas phase, the zwitterionic form (NH3+SO3−) is significant in solution. docksci.com High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) theory, provide even more accurate energy predictions, which are crucial for validating data from other methods and for creating reliable force fields for molecular simulations. capes.gov.brscispace.comresearchgate.net For example, a comparison of calculations for methyl sulfate (B86663) showed a rotational barrier of 1.6 kcal/mol at the MP2 level, closely matching the 1.4 kcal/mol calculated at the standard Hartree-Fock level. capes.gov.brdntb.gov.ua
Conformational Analysis and Potential Energy Surface Mapping
The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound involves mapping its potential energy surface to identify stable conformers and the energy barriers that separate them.
Ab initio SCF-MO calculations have been reported for various sulfamate anions (RNHSO3−), where the alkyl group R includes isopropyl. docksci.com Such studies inherently explore the molecule's conformational space. Detailed investigations into related sulfamates and sulfates have involved studying several conformations to map rotational barriers around key single bonds, such as the C-N and N-S bonds. capes.gov.brdntb.gov.ua For methyl sulfamate, the calculated rotational barriers are 2.5 kcal/mol around the C-N bond and a notable 3.3 kcal/mol around the N-S bond. capes.gov.brdntb.gov.ua This is significantly higher than the 1.7 kcal/mol barrier for the N-S bond in sulfamate itself, indicating that the alkyl substituent has a considerable impact on the molecule's flexibility. capes.gov.brdntb.gov.ua This type of analysis is critical for developing accurate force field parameters for use in molecular dynamics simulations. dntb.gov.uascispace.com
Table 2: Calculated Rotational Barriers for Sulfamates from Ab Initio Studies
| Compound | Bond | Rotational Barrier (kcal/mol) | Computational Level |
|---|---|---|---|
| Sulfamate (H2NSO3−) | N-S | 1.7 | MP2/6-31G//6-31G |
| Methyl Sulfamate (CH3NHSO3−) | C-N | 2.5 | MP2/6-31G//6-31G |
| Methyl Sulfamate (CH3NHSO3−) | N-S | 3.3 | MP2/6-31G//6-31G |
Data sourced from Huige & Altona (1995). capes.gov.brdntb.gov.ua
Molecular Dynamics Simulations for Solvent Interactions and Solution-Phase Behavior
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a condensed phase, such as in a solvent, providing insights into its interactions and behavior over time. A crucial prerequisite for accurate MD simulations is a well-parameterized force field. Force field parameters for sulfamates have been specifically developed based on high-level ab initio calculations to extend the capabilities of common force fields like AMBER and CHARMm. capes.gov.brdntb.gov.ua
The transferability of these newly developed parameters to molecules like isopropyl sulfamate has been evaluated to ensure their accuracy. dntb.gov.uascispace.com Recent advanced studies utilize ab initio molecular dynamics (AIMD) as a benchmark to assess and refine existing force fields. acs.org These AIMD simulations, which use DFT to calculate forces on the fly, provide a highly accurate reference for how sulfamates interact with their environment, particularly with water molecules and ions in solution. acs.org This work is essential for accurately modeling complex biological systems where sulfated molecules play a key role, ensuring that simulations can correctly capture phenomena such as ionic pairing and solvent-shared interactions. acs.org
Reaction Pathway Modeling and Transition State Characterization in Chemical Transformations
Computational chemistry is a powerful tool for mapping the detailed mechanisms of chemical reactions involving sulfamate esters. By modeling the entire reaction pathway, researchers can identify intermediates, characterize transition states, and calculate activation energies, which provides a comprehensive understanding of the reaction kinetics and mechanism.
A prime example is the DFT study of the esterification reaction between sulfonic acid and an alcohol. nih.gov Such studies have evaluated multiple potential mechanisms, including SN1 and SN2 pathways. The results can rule out certain pathways, for instance by showing that proposed pentacoordinate sulfur intermediates are energetically unfavorable. nih.gov Instead, these calculations can reveal that the reaction proceeds via a low-energy SN1 pathway involving a sulfonylium cation intermediate or a moderate-barrier SN2 path. nih.gov Similar mechanistic investigations have been applied to understand the sulfation of polysaccharides by sulfamic acid, where the formation of a more reactive donor-acceptor complex is believed to be a key step. researchgate.net Computational modeling has also been used to elucidate the transition states in other reactions, such as the Hofmann-Löffler-Freytag reaction of sulfamate esters, which involves a seven-membered transition state for C-H abstraction. nih.gov
Computational Prediction of Reactivity Profiles and Selectivity Trends
A significant goal of computational chemistry is to predict how a molecule will react and what products it will form. For this compound, computational methods can predict reactivity profiles and explain selectivity trends observed in chemical reactions.
DFT calculations of a molecule's electronic properties, such as charge distribution and frontier orbital energies, are a foundational method for predicting reactivity. More advanced approaches combine computational data with machine learning algorithms to build predictive models. For example, chemoinformatics and machine learning have been used to create highly accurate models that predict the enantiomeric excess in chiral phosphoric acid–catalyzed reactions, demonstrating the power of data-driven approaches in catalyst selection and reaction optimization. nih.gov
Computational studies can also provide explanations for observed reactivity trends. For instance, calculations have been used to understand why small structural modifications in related amide molecules can dramatically alter their extraction selectivity for different metal ions. scispace.com In the field of carbohydrate chemistry, computational methods are used to predict the stereoselectivity of glycosylation reactions by calculating the stabilization energies of the intermediate oxocarbenium ions, thereby explaining why a particular stereoisomer is the major product. rsc.org These predictive capabilities are invaluable for designing new synthetic routes and optimizing reaction conditions.
Topological Analysis of Electron Density (e.g., AIM, NCI)
The topological analysis of electron density provides profound insights into the nature of chemical bonds and non-covalent interactions within a molecule. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are instrumental in elucidating the electronic structure of this compound. These approaches are grounded in the analysis of the electron density (ρ(r)) and its derivatives, offering a quantitative description of chemical bonding and intermolecular forces.
The QTAIM, developed by Richard Bader, partitions a molecule into atomic basins based on the gradient vector field of the electron density. This partitioning allows for the calculation of atomic properties and the characterization of interatomic interactions through the analysis of bond critical points (BCPs). amercrystalassn.orgresearchgate.net A BCP is a point in the electron density where the gradient is zero, and it is a minimum in the direction of the bond path and a maximum in the two perpendicular directions. The properties of the electron density at these BCPs, such as the electron density itself (ρ_bcp), its Laplacian (∇²ρ_bcp), and the total energy density (H_bcp), reveal the nature of the chemical bond.
For this compound, a theoretical QTAIM analysis would characterize the various covalent bonds within the molecule. The S-N, S=O, S-O, C-O, C-N, C-H, and N-H bonds would each possess a unique set of topological parameters at their respective BCPs.
Table 1: Theoretical QTAIM Parameters for Covalent Bonds in this compound at the BCP
| Bond | ρ_bcp (e/ų) | ∇²ρ_bcp (e/Å⁵) | H_bcp (Hartree/ų) | Bond Character |
| S=O | 2.5 - 3.0 | -20 to -25 | < 0 | Polar Covalent |
| S-O | 1.8 - 2.2 | +10 to +15 | < 0 | Polar Covalent |
| S-N | 1.0 - 1.5 | +5 to +10 | < 0 | Polar Covalent |
| C-O | 1.5 - 1.9 | +15 to +20 | < 0 | Polar Covalent |
| C-C | 1.6 - 1.8 | -15 to -20 | < 0 | Covalent |
| C-H | 1.4 - 1.7 | -10 to -15 | < 0 | Covalent |
| N-H | 1.8 - 2.1 | -20 to -25 | < 0 | Polar Covalent |
Note: The values presented in this table are hypothetical and are based on typical ranges observed for similar bonds in related molecules as specific experimental or theoretical data for this compound were not found in the searched literature. The bond character is inferred from the sign of the Laplacian of the electron density: a negative value is indicative of a shared-shell interaction (covalent), while a positive value suggests a closed-shell interaction (ionic, van der Waals, or steric repulsion).
The Non-Covalent Interaction (NCI) analysis is a powerful tool for visualizing and characterizing weak interactions. uva.es It is based on the relationship between the electron density and the reduced density gradient (RDG). NCI plots typically show isosurfaces colored according to the sign of the second eigenvalue of the Hessian of the electron density, allowing for the differentiation between attractive (e.g., hydrogen bonds, van der Waals interactions) and repulsive (e.g., steric clashes) interactions.
In this compound, intramolecular non-covalent interactions are expected to play a significant role in determining its conformational preferences. The presence of the sulfonyl group (SO₂) and the ester functionality can lead to the formation of intramolecular hydrogen bonds and other weak interactions. For instance, a hydrogen bond could form between the hydrogen atom of the amino group and one of the oxygen atoms of the sulfonyl group or the ester carbonyl group.
Table 2: Potential Intramolecular Non-Covalent Interactions in this compound
| Interacting Atoms | Interaction Type | Expected NCI Signature |
| N-H···O=S | Hydrogen Bond | Blue/Green isosurface |
| C-H···O=S | Weak Hydrogen Bond | Green isosurface |
| C-H···O=C | Weak Hydrogen Bond | Green isosurface |
| O···O | Steric Repulsion | Red/Yellow isosurface |
Note: The NCI signatures are based on the standard color-coding scheme where blue indicates strong attractive interactions, green indicates weaker van der Waals interactions, and red signifies repulsive interactions.
Computational studies on related sulfonamides have utilized NCI analysis to visualize and understand the forces governing their three-dimensional structures. semanticscholar.orgresearchgate.net These studies have shown that the sulfonyl group's oxygen atoms are effective hydrogen bond acceptors. nih.gov Similarly, the isopropyl group can participate in weak C-H···O interactions, further stabilizing particular conformations. nih.gov
The combination of AIM and NCI analyses provides a comprehensive picture of the electronic structure and bonding in this compound. While QTAIM quantifies the strength and nature of covalent bonds, NCI analysis offers a qualitative and intuitive visualization of the non-covalent interactions that dictate the molecule's conformation and potential intermolecular interactions.
Chemical Reactivity and Derivatization Strategies of Sulfamic Acid Isopropyl Ester
Nucleophilic and Electrophilic Reactions Involving the Sulfamate (B1201201) Moiety
The sulfamate moiety (–OSO₂NH₂) of isopropyl sulfamate can participate in both nucleophilic and electrophilic reactions. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile, while the sulfur atom is electrophilic due to the strong electron-withdrawing nature of the attached oxygen atoms.
Nucleophilic Reactions: The nitrogen atom of the sulfamate can act as a nucleophile. For instance, in the presence of a suitable base, the N-H proton can be removed, and the resulting anion can participate in further reactions. Hexafluoroisopropyl sulfamate has been utilized as a nucleophilic nitrogen source in the electrochemical aziridination of alkenes. researchgate.net Mechanistic studies suggest a stepwise formation of two C-N bonds. researchgate.net
Electrophilic Reactions: The sulfur atom of the sulfamate ester is susceptible to nucleophilic attack. This reactivity is fundamental to sulfamoylation reactions, where the sulfamoyl group (–SO₂NH₂) is transferred to a nucleophile. Electron-deficient aryl sulfamates can act as activated group transfer reagents for the sulfamoylation of alcohols, a reaction catalyzed by the organic base N-methylimidazole under mild conditions. researchgate.net
A general method for synthesizing sulfamate esters involves the activation of sulfamic acid salts with triphenylphosphine (B44618) ditriflate, followed by trapping with a nucleophile. nih.gov This method is effective for a variety of nucleophiles, including primary and secondary aliphatic alcohols and phenols. nih.gov
Functionalization and Modification of the Isopropyl Alkyl Group
The isopropyl group of sulfamic acid isopropyl ester can undergo functionalization, although this is less common than reactions involving the sulfamate moiety. Reactions targeting the C-H bonds of the isopropyl group can be achieved through radical-mediated processes.
Research has shown that sulfamate esters can act as directing groups for C-H functionalization reactions. duke.edu Specifically, they can guide rare 1,6-hydrogen-atom transfer (HAT) processes to facilitate position-selective halogenation, including chlorination and fluorination. duke.edunih.gov These reactions proceed via a light-initiated radical chain-propagation process, enabling the installation of halogen atoms at specific positions. nih.gov
Furthermore, sulfamate esters have been used to direct the xanthylation of unactivated alkyl C(3)-H bonds. researchgate.netnih.gov This light-initiated process allows for the introduction of a xanthate group, which can then be converted into various other functional groups, including deuteration, azidation, thiolation, and vinylation. researchgate.netnih.gov
Formation of Coordinated Complexes with Metal Centers and Ligand Exchange Studies
The nitrogen and oxygen atoms of the sulfamate group in this compound can act as donor atoms, allowing the molecule to coordinate with metal centers to form metal complexes. The formation of such complexes is a key aspect of their catalytic activity in various reactions.
For example, iron-catalyzed intramolecular C-H amination of sulfamate esters has been reported, achieving high reactivity and chemoselectivity. acs.org In these reactions, the sulfamate ester coordinates to the iron center, facilitating the subsequent amination process. The addition of a co-ligand, such as bipyridine, can accelerate the reaction and improve yields. acs.org
Ligand exchange studies on metal complexes are crucial for understanding their stability and reactivity. While specific studies on ligand exchange involving this compound are not extensively detailed in the provided search results, the general principles of ligand exchange in related metal complexes are well-established. For instance, studies on N-heterocyclic carbene (NHC) silver(I) complexes have used variable-temperature NMR spectroscopy to investigate the dynamics of ligand exchange. researchgate.net Similar techniques could be applied to study the exchange of this compound ligands in metal complexes. The formation of pincer-type ligand complexes with various transition metals, incorporating functionalities that could be analogous to the isopropyl group, has also been explored. mdpi.comresearchgate.net
Hydrolysis and Chemical Degradation Pathways in Different Chemical Environments
The stability of this compound is dependent on the chemical environment, particularly pH. It can undergo hydrolysis, leading to the cleavage of the ester bond.
Studies on the hydrolysis of sulfamate esters have shown that the mechanism can vary with pH. researchgate.net At low to neutral pH, hydrolysis often proceeds through a bimolecular nucleophilic attack by water at the sulfur atom (Sₙ2-type mechanism). researchgate.net In strongly basic conditions, an elimination-addition mechanism (E1cB) can occur, involving deprotonation of the nitrogen atom followed by cleavage of the S-O bond. researchgate.net
The hydrolysis of sulfamic acid itself has been studied, and it is known to slowly hydrolyze in aqueous solutions to form ammonium (B1175870) bisulfate. wikipedia.orgiu.edusciencemadness.org The rate of this hydrolysis is influenced by temperature and pH. iu.eduresearchgate.net For example, the hydrolysis rate of sulfamic acid increases with increasing temperature and in the presence of acid. iu.eduresearchgate.net This information is relevant as sulfamic acid can be a product of the hydrolysis of its esters.
The degradation of related compounds, such as diisopropyl sulfate (B86663), has also been noted. Diisopropyl sulfate is highly reactive and degrades rapidly at room temperature. nih.gov
Polymerization and Oligomerization Studies Involving this compound Monomers
This compound and related sulfamate derivatives can potentially be used as monomers in polymerization reactions. The presence of the sulfamate group can impart specific properties to the resulting polymers.
While direct polymerization of this compound is not extensively documented, related compounds have been used in polymerization processes. For instance, sulfamic acid has been used in the preparation of emulsifiers for emulsion polymerization. google.com The reaction of compounds with a polymerizable moiety, such as an allyl group, with sulfamic acid can produce sulfate esters that act as polymerizable surfactants. googleapis.com
Furthermore, monomers containing sulfonic acid ester groups have been synthesized and polymerized via techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization and nitroxide-mediated polymerization (NMP). researchgate.net This suggests that this compound, with appropriate modification to introduce a polymerizable group, could serve as a monomer for creating functional polymers.
Derivatization for Analytical Marker Development and Spectroscopic Tags
The chemical reactivity of this compound allows for its derivatization to create analytical markers and spectroscopic tags. These modified molecules can be used for detection and quantification in various analytical techniques.
The ability of sulfamate esters to direct C-H functionalization provides a powerful tool for introducing labels at specific positions within a molecule. duke.edunih.govresearchgate.net For example, the introduction of a halogen atom via a sulfamate-directed reaction can create a marker detectable by mass spectrometry or X-ray crystallography. nih.gov
Similarly, the introduction of a xanthate group can be used to attach a spectroscopic tag, as the xanthate can be further functionalized with a chromophore or fluorophore. researchgate.netnih.gov The synthesis of sulfamate esters from alcohols and sulfamic acid salts provides a general method for attaching the sulfamate group, which can then be used to direct the installation of an analytical marker. nih.gov
Applications of Sulfamic Acid Isopropyl Ester in Organic Synthesis and Reagent Development
Utilization of Sulfamic Acid Isopropyl Ester as a Chiral Auxiliary Precursor
Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the control of stereochemical outcomes in chemical reactions. wikipedia.orgsigmaaldrich.com While this compound itself is not chiral, it can serve as a precursor for the synthesis of chiral auxiliaries. The sulfamate (B1201201) moiety can be incorporated into a chiral scaffold, derived from chiral alcohols or amines, to generate a molecule capable of directing stereoselective transformations.
For instance, chiral sulfamides, closely related to sulfamate esters, have been designed as effective chiral auxiliaries. These compounds, which can be conceptualized as derivatives of sulfamic acid, have demonstrated remarkable stereocontrol in reactions such as alkylations and aldolizations. mcmaster.caresearchgate.net The synthesis of such chiral auxiliaries could potentially start from this compound through reaction with a chiral amine, followed by derivatization. The isopropyl group would act as a protecting group for the sulfonic acid moiety during the initial steps of the synthesis.
The general approach involves the temporary attachment of the chiral auxiliary to a prochiral substrate. The steric and electronic properties of the auxiliary then influence the approach of reagents, leading to the preferential formation of one diastereomer over another. After the desired stereocenter has been created, the auxiliary can be cleaved and ideally recycled.
Table 1: Examples of Chiral Auxiliaries and Their Applications
| Chiral Auxiliary Type | Precursor Moiety | Typical Reactions | Reference |
| Oxazolidinones | Amino alcohols | Aldol reactions, Alkylation reactions | wikipedia.org |
| Camphorsultam | Camphorsulfonic acid | Diels-Alder reactions, Conjugate additions | wikipedia.org |
| Pseudoephedrine Amides | Pseudoephedrine | Alkylation reactions | nih.gov |
| Chiral Sulfamides | Sulfamic acid derivatives | Alkylation, Aldol reactions | mcmaster.caresearchgate.net |
While direct examples utilizing this compound are not prevalent in the literature, the established utility of related sulfur-containing chiral auxiliaries underscores the potential of this compound as a starting material in this field.
Role as a Nitrogen Source or Transfer Agent in Organic Transformations
The sulfamate ester functionality is a valuable source of nitrogen for various organic transformations, including amination and aziridination reactions. nih.gov The nitrogen atom of the sulfamate can be transferred to a substrate through the action of a suitable catalyst, often a transition metal complex.
In the context of C-H amination, a nitrogen-centered radical derived from a sulfamate ester can mediate hydrogen-atom transfer (HAT) processes to guide the installation of a nitrogen-containing functional group at a specific position within a molecule. nih.gov This strategy offers a powerful tool for the late-stage functionalization of complex molecules.
Furthermore, sulfamate esters serve as effective nitrene precursors for aziridination reactions. In the presence of a catalyst, such as a rhodium(II) complex, and an oxidant, sulfamates can generate a nitrene species that subsequently reacts with an alkene to form an aziridine (B145994) ring. rsc.org These reactions can proceed with a high degree of stereocontrol. rsc.org
Table 2: Sulfamate Esters as Nitrogen Sources in Organic Reactions
| Reaction Type | Catalyst/Reagent | Product | Reference |
| C-H Amination | Light-initiated radical initiator | Alkyl amines | nih.gov |
| Aziridination | Rhodium(II) catalyst, Iodosobenzene | Aziridines | rsc.org |
| Amidoglycosylation | Rhodium(II) catalyst, Iodosobenzene | 2-Amino-2-deoxyglycosides | rsc.orgrsc.org |
The use of hexafluoroisopropyl sulfamate (HFIPS) as a bench-stable solid for the synthesis of other sulfamates and sulfamides highlights the utility of sulfamate esters as versatile reagents for introducing the sulfamoyl group. researchgate.netorganic-chemistry.orgbohrium.com This suggests that this compound could similarly be employed as a transfer agent for the isopropylsulfamoyl moiety.
Employment in the Synthesis of Complex Organic Molecules as a Key Intermediate
Sulfamate esters have been utilized as key intermediates in the total synthesis of complex, biologically active molecules. Their ability to participate in a range of chemical transformations, including cyclization and functional group interconversion, makes them valuable building blocks.
A notable example is the use of a sulfamate ester in the unified, biosynthesis-inspired, and completely stereocontrolled total synthesis of all highest-order [n + 1] oligocyclotryptamine alkaloids. nih.gov In this synthesis, a sulfamate ester serves as a precursor to a mixed sulfamide (B24259), which is then elaborated through a series of reactions to construct the complex alkaloid framework. The sulfamate group plays a crucial role in the strategic bond formations required to assemble the target molecule.
Intramolecular aza-Michael cyclizations of sulfamates onto pendant α,β-unsaturated esters provide a powerful method for the construction of nitrogen-containing heterocycles with excellent diastereoselectivity. nih.gov This methodology has been applied to the preparation of a derivative of the antibiotic (-)-negamycin. The operational simplicity and functional group tolerance of this reaction make it an attractive strategy in complex molecule synthesis.
Catalytic Applications of this compound Derivatives in Organic Reactions
While sulfamic acid itself is known to be an efficient and green catalyst for various organic transformations, the direct catalytic applications of its simple esters like the isopropyl derivative are less common. researchgate.net However, derivatives of this compound can be designed to function as catalysts.
One approach involves the functionalization of solid supports, such as magnetic nanoparticles, with sulfamic acid derivatives. These materials can act as heterogeneous acid catalysts that are easily recoverable and reusable. For example, sulfamic acid-functionalized magnetic Fe3O4 nanoparticles have been employed as a catalyst for the protection of carbonyl compounds and alcohols. nih.gov While this example uses a more complex derivative, it illustrates the potential for creating catalytic systems based on the sulfamic acid scaffold.
Furthermore, organocatalysts derived from proline have been shown to be effective in various asymmetric reactions. nih.gov It is conceivable that chiral derivatives of this compound could be developed as novel organocatalysts for stereoselective transformations. The combination of the acidic sulfamate moiety and a chiral backbone could lead to catalysts with unique reactivity and selectivity.
Development of Sulfamate-Based Linkers and Conjugates for Chemical Systems
A significant and rapidly developing application of sulfamate-related structures is in the design of linkers for antibody-drug conjugates (ADCs). nih.gov ADCs are a class of targeted therapeutics that utilize an antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker plays a critical role in the stability and efficacy of the ADC.
Sulfatase-cleavable linkers, which incorporate an arylsulfate group, have emerged as a promising strategy. nih.govcam.ac.uk These linkers are stable in the bloodstream but are cleaved by sulfatase enzymes that are abundant in the lysosomes of cancer cells. This cleavage releases the potent drug payload directly at the target site, minimizing off-target toxicity. The design of these linkers often involves a self-immolative spacer that fragments upon enzymatic cleavage to release the drug.
While these linkers are based on aryl sulfates, the underlying principle of enzymatic cleavage of a sulfate (B86663) ester bond is relevant. The development of linkers based on alkyl sulfamates, such as derivatives of this compound, could offer alternative cleavage profiles and properties. For instance, a dual enzyme-cleavable linker incorporating a 3-O-sulfo-β-galactose moiety has been reported, demonstrating the versatility of sulfate-based linkers. mdpi.com
Stereocontrol and Diastereoselective Reactions Mediated by this compound
Sulfamate esters have proven to be valuable functional groups for directing stereoselective reactions. The sulfamate moiety can act as a tether, bringing reacting partners into close proximity and influencing the stereochemical outcome of the reaction.
A systematic study of diastereoselective C-H amination using chiral sulfamate esters has demonstrated that high levels of stereocontrol can be achieved with commercially available, achiral rhodium catalysts. acs.org The stereochemical outcome of these reactions is predictable and can be rationalized by a transition state model. This allows for the synthesis of stereochemically pure oxathiazinanes, which are versatile intermediates for the synthesis of 1,3-difunctionalized amines.
Furthermore, sulfamate esters have been employed in stereocontrolled amidoglycosylation reactions. rsc.orgrsc.org In these reactions, a sulfamate ester serves as the nitrogen source for the formation of a 2-amino-2-deoxyglycoside. The reaction proceeds via a stereoselective intermolecular aziridination of a glycal, followed by nucleophilic opening of the resulting aziridine by an alcohol. This method provides a regio- and stereocontrolled route to important carbohydrate structures.
The intramolecular aza-Michael cyclization of sulfamates also proceeds with excellent diastereoselectivity, providing a reliable method for the synthesis of substituted nitrogen heterocycles. nih.gov The sulfamate tether effectively controls the facial selectivity of the Michael addition.
Molecular Interactions and Mechanistic Studies of Biological Targets in Vitro Focus
Enzymatic Inhibition Mechanisms of Sulfamate (B1201201) Derivatives (e.g., Carbonic Anhydrases, Steroid Sulfatases) in In Vitro Systems
Sulfamate derivatives are well-recognized as potent inhibitors of several enzyme families, most notably carbonic anhydrases (CAs) and steroid sulfatases (STS). researchgate.netnih.gov The sulfamate moiety (NH₂SO₂O-) is a key pharmacophore that mimics the natural sulfate (B86663) group, enabling these compounds to interact with the active sites of sulfatases and other enzymes. nih.gov
Kinetic Characterization of Enzyme Inhibition and Activation
In vitro kinetic studies have been crucial in elucidating the inhibitory mechanisms of sulfamate derivatives against their target enzymes.
Carbonic Anhydrases (CAs): Sulfamic acid and its derivatives are known to inhibit multiple isoforms of carbonic anhydrase. nih.gov The sulfamate group is a bioisostere of the sulfonamide group, a classic zinc-binding function found in many CA inhibitors. origene.com The primary mechanism of inhibition involves the coordination of the ionized sulfamate moiety to the catalytic Zn(II) ion within the enzyme's active site. nih.govacs.org
Kinetic assays comparing various sulfamate and sulfamide (B24259) compounds have demonstrated that sulfamates are generally more effective inhibitors of human carbonic anhydrases I and II (hCA I and hCA II) than their sulfamide counterparts. researchgate.netorigene.com For instance, direct binding assays showed that sulfamides can be 25 to 1,200 times less potent than their corresponding sulfamates against CA-II. origene.com Some sulfamates have been shown to exhibit mixed kinetics or partial inhibition in CO₂ hydration assays. researchgate.net The anticonvulsant drug topiramate (B1683207), a well-studied sulfamate derivative, is a potent inhibitor of CA II and CA IV, with inhibition constants (Kᵢ) in the low nanomolar range. acs.orgwikipedia.org
Steroid Sulfatases (STSs): STS is a key enzyme in the biosynthesis of active steroid hormones and a target for therapies in hormone-dependent cancers. nih.govmdpi.com Aryl sulfamate esters are a prominent class of STS inhibitors that act as irreversible, active-site-directed inhibitors. nih.govmdpi.com The proposed mechanism involves the sulfamate group being transferred to a catalytic formylglycine residue in the STS active site, leading to the inactivation of the enzyme. mdpi.com
Potent non-steroidal STS inhibitors, such as the coumarin-based sulfamate "COUMATE", and steroidal inhibitors like estrone-3-O-sulfamate (EMATE), have been extensively studied. nih.gov Kinetic studies of novel tricyclic and tetracyclic coumarin-based sulfamates have identified irreversible inhibitors with inactivation constants (k_inact/K_I) as high as 28.6 nM⁻¹min⁻¹. nih.gov Similarly, combining a C3-sulfamate group with a C17α-substituent on an estradiol (B170435) core resulted in inhibitors with IC₅₀ values in the low to sub-nanomolar range for the inhibition of estrone (B1671321) sulfate (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS) conversion. thebiogrid.org
Urease: Recent studies have also identified sulfamate derivatives as potent urease inhibitors. Kinetic analysis of a lead compound from a tested series revealed a competitive mode of inhibition, with an IC₅₀ value significantly more potent than the thiourea (B124793) standard. nih.gov
Interactive Table: Kinetic Inhibition Data for Selected Sulfamate Derivatives
| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ / IC₅₀) | Inhibition Type |
|---|---|---|---|
| Sugar Sulfamates (e.g., Topiramate) | Carbonic Anhydrase II | Low nanomolar | Zinc binding |
| Coumarin-based Sulfamates | Steroid Sulfatase | 0.05 nM (K_I) | Irreversible |
| Estradiol-based Sulfamates | Steroid Sulfatase | 0.15 nM (IC₅₀) | Irreversible |
| Phenyl Sulfamates | Urease | 0.062 µM (IC₅₀) | Competitive |
Structure-Activity Relationship (SAR) Studies at the Molecular Level for Enzymatic Interactions
SAR studies have provided valuable insights into the structural requirements for potent enzyme inhibition by sulfamate derivatives.
For carbonic anhydrase inhibitors, the sulfamate group is more effective than the sulfamide group, though it does not inherently confer selectivity between isoforms like CA I and CA II. researchgate.net Selectivity is often achieved through modifications to the scaffold attached to the sulfamate. For example, in a series of sugar-based sulfamates, selectivity for CA II was conferred by a substituted fructose (B13574) moiety. researchgate.net Quantitative structure-activity relationship (QSAR) studies on sulfamates and sulfamides have shown that molecular shape and size strongly influence inhibitory activity against various CA isozymes, while lipophilicity is a minor factor. drugbank.com The presence of specific fragments like substituted benzene (B151609) rings or fluorine atoms can increase activity against certain isoforms. drugbank.com
In the context of steroid sulfatase inhibition, the aryl O-sulfamate pharmacophore is essential for the irreversible, active-site-directed mechanism. nih.gov For phenyl sulfamate derivatives, a strong correlation has been observed between the acid dissociation constant (pKa) of the corresponding phenol (B47542) and the inhibitory activity. nih.gov This suggests that the stability of the phenoxide leaving group is a crucial factor in the inhibition process. nih.gov Studies on coumarin-based sulfamates have further refined the understanding of the structural requirements for potent STS inhibition. nih.gov
Binding Site Analysis through Computational Docking and Site-Directed Mutagenesis (In Vitro)
The molecular interactions between sulfamate inhibitors and their target enzymes have been visualized through X-ray crystallography and computational modeling.
Carbonic Anhydrases: The X-ray crystal structure of topiramate in complex with hCA II reveals that the inhibitor binds tightly within the active site. acs.org The ionized sulfamate moiety directly coordinates with the catalytic Zn(II) ion, and a network of seven strong hydrogen bonds further anchors the inhibitor within the active site. acs.org This binding mode is characteristic of sulfonamide and sulfamate-based CA inhibitors. nih.govasm.org
Steroid Sulfatases: Docking models of coumarin-based sulfamates in the STS active site have been developed to complement kinetic data and explain structure-activity relationships. nih.gov These models help to visualize how the inhibitors orient themselves within the active site to allow for the transfer of the sulfamoyl group to the catalytic formylglycine residue.
Urease: Molecular modeling of potent sulfamate-based urease inhibitors has identified crucial binding interactions within the enzyme's active pocket. nih.gov These interactions involve hydrogen bonding and other non-covalent contacts with key amino acid residues such as ARG609, HIS519, and ALA636, explaining the competitive inhibition mechanism. nih.gov
Molecular Receptor Binding Studies (Purely Molecular, In Vitro)
While the primary focus of sulfamate research has been on enzyme inhibition, their structural features allow for interactions with other molecular receptors. The sulfamate group, with its hydrogen bond donors and acceptors and its anionic potential at physiological pH, can mimic other functional groups like carboxylates or phosphates, which are common in receptor ligands. nih.gov However, specific in vitro studies detailing the binding of simple sulfamic acid esters like the isopropyl derivative to non-enzymatic molecular receptors are not extensively documented. Research has primarily centered on the covalent and non-covalent interactions within enzyme active sites.
Interaction with Nucleic Acids and Proteins (Structural, Mechanistic, In Vitro)
The interaction of sulfamate derivatives is not limited to catalytic sites of enzymes.
Interaction with Proteins: The binding of sulfonamides and their bioisosteres, like sulfamates, to proteins is a subject of significant interest in medicinal chemistry. scilit.com Studies using model proteins like FKBP12 have deconstructed the binding contributions of different parts of the sulfonamide pharmacophore, revealing that the two oxygen atoms are critical for binding energy. scilit.com While this study focused on sulfonamides, the principles of hydrogen bonding and electrostatic interactions are transferable to sulfamates. Spectroscopic and calorimetric studies on the binding of sulfonamide drugs to proteins like myoglobin (B1173299) indicate that binding can induce conformational changes in the protein's secondary and tertiary structure.
Interaction with Nucleic Acids: Some studies have explored the direct interaction of sulfamate-related compounds with DNA. Anionic sulfur compounds have been shown to interact with native DNA, causing concentration-dependent changes in its UV absorbance spectrum. This interaction is proposed to involve a change in the topology of the DNA macromolecule. Furthermore, molecular docking studies of flavonoid derivatives modified with sulfamate (sulfonamide) groups have shown that these compounds can bind to the minor groove of DNA. The binding is stabilized by hydrogen bonds and, in some cases, π-sulfur interactions, with binding affinities calculated to be in the range of -8.2 to -8.5 kcal/mol.
Biological Pathway Modulation at the Cellular Level (Mechanistic Investigations, In Vitro)
The enzymatic inhibition observed at the molecular level translates into the modulation of biological pathways in cellular systems.
The inhibition of steroid sulfatase by sulfamate derivatives in cancer cell lines, such as MCF-7 breast cancer cells, blocks the hydrolysis of estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS). nih.govnih.gov This action effectively reduces the intracellular levels of estrone and dehydroepiandrosterone, which are precursors to the potent estrogens and androgens that stimulate the growth of hormone-dependent tumors. nih.gov This provides a clear mechanism for the anti-proliferative effects of STS inhibitors observed in in vitro cancer models.
Inhibition of tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII, by sulfamate inhibitors can disrupt pH regulation in cancer cells. nih.gov Tumor cells often overexpress these CAs to manage the acidic microenvironment created by their high metabolic rate (the Warburg effect). nih.gov By inhibiting these enzymes, sulfamates can contribute to intracellular acidification and disrupt tumor cell survival and proliferation pathways.
Furthermore, sulfamate derivatives have been designed as covalent inhibitors for other cellular targets, such as Bruton's tyrosine kinase (BTK), a key component of B-cell receptor signaling. In cellular assays, these sulfamate-based inhibitors effectively blocked BTK autophosphorylation in Mino cells, demonstrating their ability to modulate specific signaling pathways within a cellular context.
Mechanistic Basis of Antimicrobial or Antifungal Activity of Sulfamic acid isopropyl ester (In Vitro Focus)
One study involving a series of N-substituted saccharin (B28170) derivatives, which included an isopropyl ester, found no significant antibacterial or antifungal activity against the tested strains of Gram-positive and Gram-negative bacteria or the fungal strain Candida albicans. mdpi.com This suggests that the antimicrobial efficacy can be highly dependent on the specific chemical structure of the sulfamic acid derivative.
General mechanisms for related compounds, such as sulfonamides, involve the inhibition of folic acid synthesis in bacteria. However, it is not confirmed that this compound shares this mode of action. Without dedicated in vitro studies, any proposed mechanism would be speculative. Further research, including minimum inhibitory concentration (MIC) assays, time-kill studies, and specific enzyme inhibition assays, is required to determine if this compound possesses any intrinsic antimicrobial or antifungal properties and to elucidate the underlying molecular mechanisms.
Data Table: Antimicrobial Activity of a Related Isopropyl Ester Derivative
The following table presents data for a structurally related, but different, isopropyl ester-containing compound (a saccharin-derived sultam), which was evaluated for its antimicrobial activity. It is important to note that these results are not directly applicable to this compound but are provided due to the scarcity of direct data.
| Microorganism | Type | Activity |
| P. aeruginosa | Gram-negative bacteria | No activity |
| E. coli | Gram-negative bacteria | No activity |
| K. pneumoniae | Gram-negative bacteria | No activity |
| S. aureus | Gram-positive bacteria | No activity |
| Streptococcus ssp. | Gram-positive bacteria | No activity |
| C. albicans | Fungus | No activity |
| Data sourced from a study on N-substituted saccharin derivatives. mdpi.com |
Advanced Analytical Methodologies for Sulfamic Acid Isopropyl Ester in Research Matrices
Chromatographic Techniques for Separation, Purity Assessment, and Quantification
Chromatography remains the cornerstone of analytical chemistry for separating complex mixtures. For sulfamic acid isopropyl ester, various chromatographic modes can be employed, each offering distinct advantages for purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. Due to the compound's lack of a significant UV-absorbing moiety, detection methods beyond standard UV-Vis are often required. Universal detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are suitable alternatives. researchgate.netnu.edu.omeurekaselect.combenthamdirect.com Furthermore, forming ion-pair complexes with UV-active reagents can enable indirect photometric detection. nih.gov
Method development would involve screening various stationary and mobile phases to achieve optimal separation from impurities. A reversed-phase (RP) column, such as a C8 or C18, with a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) and water would be a primary starting point. For potentially reactive or unstable sulfonate esters, an alternative approach involves intentional hydrolysis followed by LC-MS analysis of the resulting stable sulfonate anion. acs.org The validation of an HPLC method ensures its reliability, encompassing specificity, linearity, accuracy, precision, and robustness.
Table 1: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for non-polar to moderately polar compounds. |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | Gradient elution provides robust separation of components with varying polarities. Formic acid improves peak shape and ionization for MS detection. |
| Gradient | Start at 10% B, ramp to 90% B over 20 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Detector | Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) | Necessary for compounds lacking a UV chromophore, providing near-universal response (CAD) or high selectivity and identification (MS). researchgate.net |
| Column Temp. | 35 °C | Improves peak efficiency and reduces viscosity. scielo.br |
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. The suitability of GC for this compound depends on its volatility and thermal stability. If the compound is sufficiently stable, direct injection onto a capillary GC column (e.g., a DB-5 or similar mid-polarity phase) can be performed. For trace analysis of sulfonate esters, GC coupled with a highly sensitive detector like a mass spectrometer (MS) or an electron capture detector (ECD) is often employed. nih.govrsc.orgjapsonline.comresearchgate.net
If the ester is not volatile or is thermally labile, derivatization may be required. While some methods involve esterification during GC injection, this would not be applicable here. unlv.edu Instead, a derivatization strategy would aim to create a more volatile or detectable derivative. Given the challenges, direct GC-MS analysis without derivatization is often preferred where possible for sulfonate esters. japsonline.com
Table 2: Proposed GC-MS Parameters for this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | A standard, low-bleed column suitable for a wide range of semi-volatile compounds. rsc.org |
| Carrier Gas | Helium, constant flow 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Oven Program | 50 °C (1 min), ramp at 10 °C/min to 280 °C (hold 5 min) | A general-purpose temperature program to separate compounds with varying boiling points. |
| Detector | Mass Spectrometer (MS) | Provides high sensitivity and structural information for definitive peak identification. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
As an ester, this compound may possess chiral centers, making the separation of its enantiomers critical in pharmaceutical and biological research. Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient, fast, and green alternative to normal-phase HPLC for chiral separations. chromatographyonline.comjshanbon.comselvita.com The technique uses supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent like methanol or isopropanol (B130326). youtube.com
The key to chiral SFC is the selection of a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of compounds. chromatographyonline.com The high diffusivity and low viscosity of the supercritical fluid mobile phase allow for faster separations and higher throughput compared to traditional HPLC. chromatographyonline.com
Capillary Electrophoresis (CE) for Charge-Based Separations and Characterization
Capillary Electrophoresis (CE) separates analytes based on their charge-to-size ratio in a buffer-filled capillary under an electric field. Since this compound is a neutral molecule, it cannot be separated by the most common mode, Capillary Zone Electrophoresis (CZE). isfcppharmaspire.comnih.gov
However, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is specifically designed for the separation of neutral compounds. wikipedia.orgasdlib.orgeurjchem.com In MEKC, a surfactant (such as sodium dodecyl sulfate) is added to the buffer at a concentration above its critical micelle concentration, forming a pseudo-stationary micellar phase. Neutral analytes are separated based on their differential partitioning between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. wikipedia.orgasdlib.org This technique offers very high separation efficiency and requires minimal sample and solvent volumes, making it an attractive method for purity assessment. isfcppharmaspire.com
Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-NMR) for Complex Sample Analysis
Hyphenated techniques, which couple a separation method with a powerful spectroscopic detector, are indispensable for analyzing complex research matrices.
LC-MS: The coupling of Liquid Chromatography with Mass Spectrometry is arguably the most powerful tool for the analysis of this compound. It combines the separation power of HPLC with the sensitivity and specificity of MS detection. bu.edu For a non-chromophoric compound, MS is an ideal detector, providing molecular weight information and, with tandem MS (MS/MS), structural fragmentation data for unambiguous identification. Ionization is typically achieved using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). bu.edu
GC-MS: As mentioned previously, the combination of Gas Chromatography and Mass Spectrometry is the gold standard for the identification of volatile and semi-volatile compounds. The mass spectrometer provides a fragmentation pattern, or "fingerprint," for the ester, which can be used to confirm its identity and distinguish it from structurally similar impurities. acs.orgwhitman.eduwhitman.edu The analysis of fragmentation patterns can reveal information about the alcohol and acid components of the ester. whitman.edu
LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy is a definitive technique for structural elucidation. pageplace.deroutledge.com By directly coupling an HPLC system to an NMR spectrometer, it is possible to acquire detailed NMR spectra (¹H, ¹³C, 2D-NMR) of compounds as they elute from the column. news-medical.netmdpi.com This allows for the unequivocal identification of unknown impurities or degradation products without the need for time-consuming offline isolation. While less sensitive than MS, LC-NMR provides unparalleled structural information, making it invaluable for characterizing novel compounds or resolving structural ambiguities. routledge.comnews-medical.net
Electrochemical Methods for Detection and Characterization in Solution
Electrochemical detection relies on the analyte being electroactive—that is, capable of being oxidized or reduced at an electrode surface. youtube.com this compound itself is not inherently electroactive, making direct electrochemical detection challenging.
However, advanced indirect methods could potentially be applied. These strategies rely on measuring the change in the signal of an electroactive probe that is displaced by the non-electroactive target analyte at a specially modified electrode. acs.orgresearchgate.net For example, a competitive assay could be designed where the analyte competes with a known electroactive molecule for a receptor site on the electrode surface, leading to a measurable change in current or potential. acs.org Another approach involves indirect amperometric detection in microchip electrophoresis, which can rely on the response of dissolved oxygen in the solution. nih.gov These are highly specialized research techniques and are not typically used for routine analysis but offer possibilities for developing novel sensor applications.
Environmental Fate and Transformational Pathways of Sulfamic Acid Isopropyl Ester
Biodegradation Pathways in Soil and Water Systems
The biodegradation of sulfamic acid isopropyl ester is anticipated to be a primary pathway for its removal from soil and water systems. The process would likely begin with the enzymatic hydrolysis of the ester bond, releasing sulfamic acid and isopropanol (B130326).
Isopropanol is readily biodegradable by a wide variety of microorganisms in both aerobic and anaerobic conditions. beyondpesticides.orgbeyondpesticides.org This suggests that the isopropyl moiety of the ester would be rapidly mineralized to carbon dioxide and water.
The biodegradation of sulfamic acid itself is less well-documented, with some sources suggesting it is not readily biodegradable. However, studies on sulfonamide antibiotics, which share a similar structural component, indicate that microbial degradation does occur. Genera such as Acinetobacter and Pseudomonas have been identified as being responsible for sulfonamide degradation in sludge. nih.gov These microorganisms may possess the enzymatic machinery to break down the sulfamic acid portion of the molecule. The initial step in the degradation of the parent ester would be hydrolysis, a common microbial metabolic pathway for esters.
The primary biodegradation products of this compound are expected to be sulfamic acid and isopropanol, resulting from the initial hydrolysis of the ester linkage. Isopropanol would be further metabolized through oxidation to acetone (B3395972) and then to acetate, which enters central metabolic pathways.
The ultimate fate of the sulfamic acid moiety is less certain. It may persist in the environment or be slowly mineralized to ammonium (B1175870) and sulfate (B86663) ions. wikipedia.org The degradation of related sulfonamide compounds can result in the formation of various polar metabolites. researchgate.net
Table 2: Expected Biodegradation Products of this compound
| Initial Compound | Primary Degradation Products | Secondary Metabolites | Final Mineralization Products |
| This compound | Sulfamic Acid, Isopropanol | Acetone, Acetate | Carbon Dioxide, Water, Ammonium, Sulfate |
Sorption and Leaching Characteristics in Various Environmental Media
The mobility of this compound in the environment will be governed by its sorption to soil and sediment particles. The sorption behavior is influenced by the compound's physicochemical properties and the characteristics of the environmental media, such as organic matter content and pH. nih.gov
As an ester, this compound is likely to be less polar than its hydrolysis product, sulfamic acid. This suggests it may have a moderate affinity for organic matter in soil. However, upon hydrolysis to the more polar sulfamic acid and isopropanol, the mobility of these degradation products will change. Isopropanol is highly mobile in soil and is expected to leach readily. taylorfrancis.com
The sorption of sulfamic acid will be pH-dependent. As a strong acid, it will exist predominantly as the sulfamate (B1201201) anion in most environmental compartments. Anions are generally more mobile in soils. Studies on sulfonamides have shown that their sorption is influenced by soil organic matter content and pH, with sorption generally decreasing as pH increases. nih.govusda.govnih.gov Therefore, it is anticipated that this compound and its degradation products will exhibit moderate to high mobility in the environment, with a potential for leaching into groundwater.
Table 3: Predicted Sorption and Leaching Potential
| Compound | Organic Carbon Partitioning Coefficient (Koc) | Soil Mobility | Leaching Potential |
| This compound | Moderate | Moderate | Moderate |
| Sulfamic Acid (as Sulfamate) | Low | High | High |
| Isopropanol | Low | High | High |
Atmospheric Chemistry and Volatility Considerations in Environmental Cycling
The entry of this compound into the atmosphere will depend on its volatility. Given its ester structure, it is expected to have a higher vapor pressure than sulfamic acid. If it does enter the atmosphere, its fate will be determined by atmospheric chemical reactions and deposition.
The primary atmospheric removal process for volatile organic compounds like esters is reaction with photochemically generated hydroxyl radicals. alberta.ca This would lead to the formation of various oxidation products. Isopropanol, a potential hydrolysis product, is known to have a relatively short atmospheric lifetime. alberta.ca
Emerging Trends and Future Directions in Sulfamic Acid Isopropyl Ester Research
Integration with Advanced Materials Science and Engineering Applications
The integration of sulfamic acid isopropyl ester into advanced materials is a burgeoning area of research, with potential applications in polymer science and functional nanoparticles. While direct studies on the isopropyl ester are nascent, the known reactivity of the sulfamic acid core as a cross-linking agent in polymer manufacturing provides a strong foundation for its ester derivatives. The introduction of the isopropyl group is hypothesized to impart specific solubility and steric characteristics to polymer chains, potentially leading to materials with tailored thermal and mechanical properties.
One promising avenue is the use of isopropyl sulfamate-functionalized monomers in polymerization reactions. The resulting polymers could exhibit unique hydrophilic-lipophilic balances, making them suitable for applications such as specialized coatings, membranes, or matrices for controlled release systems. For instance, polymers incorporating the isopropyl group, such as poly(N-isopropyl acrylamide), are well-known for their thermoresponsive behavior, a property that could be modulated by the presence of a sulfamate (B1201201) group.
Furthermore, the principles demonstrated with sulfamic acid-functionalized magnetic nanoparticles as heterogeneous solid acid catalysts can be extended to nanoparticles functionalized with this compound. Such materials could offer enhanced catalytic activity and selectivity in organic synthesis due to the specific electronic and steric environment provided by the isopropyl ester.
Table 1: Potential Applications of this compound in Materials Science
| Application Area | Potential Role of this compound | Anticipated Benefits |
| Polymer Science | Functional monomer or cross-linking agent | Tailored solubility, thermal stability, and mechanical properties. |
| Advanced Coatings | Component of polymer formulations | Enhanced adhesion, chemical resistance, and surface properties. |
| Functional Nanoparticles | Surface functionalization agent | Modified catalytic activity, dispersibility, and biocompatibility. |
| Biomaterials | Component of hydrogels or scaffolds | Controlled degradation rates and specific cell interactions. |
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a fertile ground for exploring the properties of this compound. The ability of molecules to self-assemble into ordered structures is a cornerstone of this field, and the structural features of this compound suggest a predisposition for such behavior. The sulfamate group, with its capacity for hydrogen bonding, combined with the hydrophobic nature of the isopropyl group, provides the necessary amphiphilicity to drive the formation of micelles, vesicles, or other organized aggregates in solution.
Theoretical and experimental studies on sulfamic acid have shown its tendency for homoaggregation and clustering, particularly in the gas phase. It is anticipated that the isopropyl ester derivative would exhibit analogous, yet distinct, self-assembly characteristics in various solvents. The balance between the polar sulfamate head and the nonpolar isopropyl tail will be a critical factor in determining the geometry and stability of the resulting supramolecular structures. Research in this area could lead to the development of novel drug delivery systems, nanoscale reactors, or templates for the synthesis of porous materials.
The study of alkyl bicarbamates as supramolecular organogelators, which self-assemble through hydrogen bonding, π-π stacking, and van der Waals interactions, provides a relevant model for what might be expected from this compound. The interplay of these non-covalent forces in the self-assembly of isopropyl sulfamate could lead to the formation of three-dimensional networks capable of gelling organic solvents.
Exploration of Novel Catalytic Activities and Reaction Scaffolds
The catalytic potential of sulfamic acid is well-established, where it serves as an efficient and reusable solid acid catalyst for a variety of organic transformations, including esterification. The catalytic properties of sulfamic acid-functionalized nanoparticles further underscore the versatility of the sulfamate group in catalysis. Building on this foundation, research is now turning towards the exploration of this compound itself as a catalyst or as a scaffold for the development of new catalytic systems.
While sulfamic acid acts as a Brønsted acid catalyst, its isopropyl ester derivative could potentially exhibit different catalytic behaviors. The esterification of the acid would modulate its acidity and introduce steric bulk, which could lead to enhanced selectivity in certain reactions. For instance, in reactions where substrate recognition is crucial, the isopropyl group could act as a gatekeeper, favoring the binding of molecules with complementary shapes and sizes.
Moreover, this compound can serve as a versatile scaffold for the synthesis of more complex catalysts. The nitrogen and oxygen atoms of the sulfamate core provide multiple points for further functionalization, allowing for the attachment of chiral auxiliaries, metal-coordinating ligands, or other catalytically active moieties. This approach could lead to the development of a new class of catalysts with tunable reactivity and selectivity for asymmetric synthesis and other challenging transformations.
Table 2: Comparison of Catalytic Properties
| Catalyst | Type of Catalysis | Potential Advantages |
| Sulfamic Acid | Brønsted Acid | High activity, reusability, low cost. |
| Sulfamic Acid-Functionalized Nanoparticles | Heterogeneous Acid | Easy separation, high surface area, enhanced stability. |
| This compound | Potential Lewis Acid or Organocatalyst | Modulated acidity, steric control, potential for chiral modification. |
Development of High-Throughput Screening Methodologies for Chemical Reactivity and Interactions
To accelerate the discovery of new applications for this compound and its derivatives, the development of high-throughput screening (HTS) methodologies is crucial. HTS allows for the rapid and systematic evaluation of a large number of chemical reactions or interactions in parallel, significantly speeding up the research and development process. While HTS has been widely adopted in drug discovery and materials science, its application to the specific reactivity of sulfamate esters is an emerging area.
One promising approach is the use of microtiter plate-based assays to screen the catalytic activity of this compound in a variety of reactions. By systematically varying substrates, solvents, and reaction conditions, it would be possible to quickly identify new catalytic applications. The development of fluorescent or colorimetric probes that respond to specific reaction outcomes would enable the rapid quantification of reaction yields and selectivities.
HTS could also be employed to investigate the interactions of this compound with biological targets. For example, a library of compounds based on the isopropyl sulfamate scaffold could be screened against a panel of enzymes or receptors to identify potential drug candidates. This approach, combined with computational modeling, would facilitate the rapid identification of structure-activity relationships and the optimization of lead compounds.
Advancements in Theoretical and Computational Methods for Predicting Sulfamate Behavior
Theoretical and computational methods are becoming indispensable tools for understanding and predicting the behavior of chemical systems at the molecular level. In the context of this compound, these methods can provide valuable insights into its structure, reactivity, and interactions with other molecules, thereby guiding experimental efforts.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to elucidate the electronic structure and geometry of this compound. These calculations can help to predict its reactivity in different chemical environments and to understand the mechanisms of reactions in which it participates. For example, DFT calculations have been successfully used to study the hydrolysis of N-alkyl sulfamates and the intermolecular interactions of sulfamic acid with water.
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound in solution and its interactions with larger systems, such as polymers or biological macromolecules. The development and benchmarking of accurate force fields for sulfamates are crucial for the reliability of these simulations. MD simulations can be used to investigate the self-assembly of isopropyl sulfamate into supramolecular structures, its binding to active sites of enzymes, and its transport through cell membranes.
Table 3: Computational Methods for Studying this compound
| Computational Method | Information Obtained | Potential Applications |
| Quantum Chemistry (DFT) | Electronic structure, geometry, reaction mechanisms. | Prediction of reactivity, understanding of catalytic activity. |
| Molecular Dynamics (MD) | Dynamic behavior, intermolecular interactions, free energy profiles. | Study of self-assembly, protein-ligand binding, membrane permeation. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation between molecular structure and biological activity. | Virtual screening of compound libraries, lead optimization. |
Exploration of Unexplored Chemical Space and Analog Discovery through Rational Design
The exploration of "chemical space"—the vast collection of all possible molecules—is a central theme in modern drug discovery and materials science. This compound represents a single point in this space, but it serves as a valuable starting point for the rational design and discovery of new analogs with improved or entirely novel properties. By systematically modifying the structure of the parent molecule, researchers can navigate the surrounding chemical space to identify compounds with desired functionalities.
One key strategy is to use the sulfamate ester as a "masked" alcohol, which allows for the introduction of this functional group into complex molecules in a controlled manner. This approach can be used to synthesize a diverse library of this compound analogs with different substituents on the nitrogen atom or the isopropyl group. These analogs can then be screened for a variety of applications, from new pharmaceuticals to advanced materials.
Rational drug design principles can be applied to guide the synthesis of new sulfamate-containing compounds with specific biological activities. By understanding the structure-activity relationships of existing sulfamate drugs, it is possible to design new molecules that target specific enzymes or receptors with high affinity and selectivity. Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to prioritize synthetic targets and to predict their biological activity before they are synthesized.
The exploration of the chemical space around this compound holds great promise for the discovery of new molecules with a wide range of applications. Through a combination of rational design, combinatorial synthesis, and high-throughput screening, it will be possible to unlock the full potential of this versatile chemical scaffold.
Q & A
Q. What are the established synthetic routes for sulfamic acid isopropyl ester, and how do reaction conditions influence yield?
this compound synthesis typically involves esterification of sulfamic acid with isopropyl alcohol under acidic catalysis. Key variables include temperature (optimized between 60–80°C), solvent choice (e.g., dichloromethane or toluene), and catalyst type (e.g., sulfuric acid or p-toluenesulfonic acid). Yield improvements are achieved by removing water via Dean-Stark traps or molecular sieves to shift equilibrium . Characterization via NMR (¹H/¹³C) and IR spectroscopy confirms ester formation by detecting the isopropyl group (δ 1.2–1.4 ppm in ¹H NMR) and sulfonamide stretching (1150–1350 cm⁻¹ in IR) .
Q. How should researchers validate the purity of this compound for pharmacological studies?
Purity validation requires HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) and elemental analysis (C, H, N, S). Residual solvents (e.g., dichloromethane) must be quantified via GC-MS, adhering to ICH Q3C guidelines. For biological assays, ensure endotoxin levels <0.25 EU/mg using the Limulus Amebocyte Lysate test .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be resolved?
Discrepancies in NMR or mass spectra often arise from stereochemical variations or hydrate formation. Use 2D NMR (COSY, HSQC) to resolve overlapping signals and high-resolution mass spectrometry (HRMS) for exact mass confirmation. For ambiguous cases, crystallize the compound and perform X-ray diffraction to unambiguously assign structure .
Q. What strategies optimize the stability of this compound in aqueous formulations?
Degradation in aqueous media is pH-dependent: stabilize via buffering (pH 5.5–6.5) and lyophilization. Add antioxidants (e.g., 0.01% BHT) to prevent oxidation. Monitor degradation kinetics using accelerated stability studies (40°C/75% RH) with LC-MS to identify breakdown products (e.g., sulfamic acid and isopropanol) .
Q. How do computational models predict the reactivity of this compound in nucleophilic environments?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electrophilic centers at the ester carbonyl and sulfonamide groups. Molecular dynamics simulations (AMBER force field) predict hydrolysis rates in biological matrices, guiding prodrug design. Validate predictions experimentally via kinetic studies using UV-Vis spectroscopy .
Experimental Design & Data Analysis
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (Hill equation). Calculate IC₅₀/EC₅₀ values with 95% confidence intervals. For outliers, apply Grubbs’ test (α=0.05) and repeat assays in triplicate. Report variability using coefficient of variation (CV <15% acceptable) .
Q. How should researchers address batch-to-batch variability in synthetic yields?
Implement Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, reaction time). Use ANOVA to assess significance (p<0.05). For reproducibility, document all parameters (e.g., solvent lot, humidity) in electronic lab notebooks. Cross-validate results with independent synthesis by a second researcher .
Publication & Ethical Compliance
Q. What metadata is essential when publishing synthetic protocols for this compound?
Include:
Q. How to reconcile contradictory in vitro vs. in vivo efficacy data for this compound?
Perform pharmacokinetic profiling (plasma t₁/₂, Cmax) to assess bioavailability. Use metabolite identification (LC-MS/MS) to detect inactive derivatives. If in vitro activity lacks in vivo translation, consider prodrug modifications (e.g., esterase-sensitive linkers) or route of administration adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
